Lipophilicity (XLogP3) Comparison: Chloro vs. Fluoro vs. Methyl Analogs
The target compound exhibits a computed XLogP3 value of 2.1, which is higher than its 4-fluoro analog (XLogP3 = 1.6) and distinct from the 4-methyl analog (estimated XLogP3 ≈ 2.4) [1][2]. This difference in lipophilicity can influence membrane permeability, plasma protein binding, and metabolic clearance, key parameters in drug candidate selection.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4-Fluoro analog: XLogP3 = 1.6; 4-Methyl analog: XLogP3 ≈ 2.4 (estimated) |
| Quantified Difference | Δ = 0.5 (more lipophilic than fluoro); Δ ≈ -0.3 (less lipophilic than methyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Procurement of the correct halogenated analog is critical for maintaining intended lipophilicity-dependent pharmacokinetic and pharmacodynamic profiles in a lead series.
- [1] PubChem. (2025). 1-(4-Chlorobenzyl)-1H-pyrazol-3-amine (CID 673690). National Library of Medicine. View Source
- [2] PubChem. (2025). 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine (CID 573281). National Library of Medicine. View Source
